tert-butylN-methyl-N-(4-oxopentyl)carbamate
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Overview
Description
tert-butylN-methyl-N-(4-oxopentyl)carbamate is an organic compound with the molecular formula C12H21NO3. It is a carbamate ester, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a carbamate group (–NHCOO–) attached to a tert-butyl ester and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-methyl-N-(4-oxopentyl)carbamate typically involves the reaction of 4-oxopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-methyl-N-(4-oxopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butylN-methyl-N-(4-oxopentyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butylN-methyl-N-(4-oxopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methyl(4-oxocyclohexyl)carbamate: Similar structure but with a cyclohexyl group instead of a pentyl group.
tert-Butyl (4-oxocyclohexyl)methylcarbamate: Another similar compound with a cyclohexyl group.
Uniqueness
tert-butylN-methyl-N-(4-oxopentyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
tert-butyl N-methyl-N-(4-oxopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9(13)7-6-8-12(5)10(14)15-11(2,3)4/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNJMYNIVOFDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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